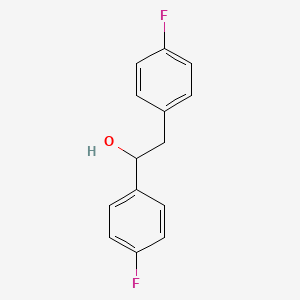

1,2-Di(4-fluorophenyl)ethanol

Description

BenchChem offers high-quality 1,2-Di(4-fluorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Di(4-fluorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H12F2O |

|---|---|

Molecular Weight |

234.24 g/mol |

IUPAC Name |

1,2-bis(4-fluorophenyl)ethanol |

InChI |

InChI=1S/C14H12F2O/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8,14,17H,9H2 |

InChI Key |

PTWYRVJZICVSID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(C2=CC=C(C=C2)F)O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Di(4-fluorophenyl)ethanol for Researchers and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Diaryl Alcohols

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 1,2-Di(4-fluorophenyl)ethanol, a symmetrically fluorinated diaryl alcohol, represents a key structural motif and a valuable building block in the synthesis of a wide array of pharmacologically active compounds. This guide provides an in-depth exploration of the primary synthetic pathways to this important molecule, offering not just protocols, but the underlying chemical principles and practical insights to empower researchers in their synthetic endeavors.

Chapter 1: Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of 1,2-Di(4-fluorophenyl)ethanol reveals two principal and strategically sound approaches for its synthesis. These pathways are centered around the formation of the critical C1-C2 bond and the stereoselective reduction of a carbonyl precursor.

Caption: Retrosynthetic analysis of 1,2-Di(4-fluorophenyl)ethanol.

Pathway 1: The Grignard Approach leverages the nucleophilic character of a Grignard reagent to form the C1-C2 bond through an addition to a carbonyl compound. Specifically, this involves the reaction of 4-fluorophenylmagnesium bromide with 4-fluorobenzaldehyde.

Pathway 2: The Reduction Approach begins with a pre-formed C1-C2 carbon skeleton in the form of a diketone (4,4'-difluorobenzil) or a ketol (4,4'-difluorobenzoin), followed by the reduction of the carbonyl group(s) to the corresponding diol.

The choice between these pathways will depend on several factors including the availability of starting materials, desired scale, and the stereochemical requirements of the final product.

Chapter 2: Pathway 1 - Synthesis via Grignard Reaction

The Grignard reaction is a robust and highly versatile method for the formation of carbon-carbon bonds. In this pathway, the nucleophilic carbon of the 4-fluorophenylmagnesium bromide attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, leading to the formation of a magnesium alkoxide intermediate, which is subsequently protonated to yield the desired 1,2-di(4-fluorophenyl)ethanol.

Caption: Workflow for the reduction synthesis of 1,2-Di(4-fluorophenyl)ethanol.

Expertise & Experience: Navigating the Diketone Route

The synthesis of the key intermediate, 4,4'-difluorobenzil, can be achieved from the more readily available 4,4'-difluorobenzophenone. [1][2][3]A common route involves the benzoin condensation of 4-fluorobenzaldehyde to form 4,4'-difluorobenzoin, followed by oxidation to 4,4'-difluorobenzil.

The reduction of the diketone to the diol can be accomplished using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this transformation, readily reducing ketones to secondary alcohols. [4][5]The reaction is typically carried out in a protic solvent such as ethanol or methanol. [6]

Trustworthiness: A Self-Validating Protocol

Protocol 2: Synthesis of 1,2-Di(4-fluorophenyl)ethanol via Reduction

Part A: Synthesis of 4,4'-Difluorobenzil (from 4,4'-Difluorobenzophenone)

Note: A detailed protocol for this specific transformation can be adapted from literature procedures for analogous benzil syntheses. A plausible route involves the α-bromination of 4,4'-difluorodeoxybenzoin (itself synthesized from 4-fluorophenylacetic acid and fluorobenzene), followed by elimination to form the diketone. A more direct, though often lower-yielding, method is the direct oxidation of 4,4'-difluorobenzoin.

Part B: Reduction of 4,4'-Difluorobenzil

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4,4'-Difluorobenzil | 246.21 | 2.46 g | 0.01 |

| Ethanol (95%) | 46.07 | 50 mL | - |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.38 g | 0.01 |

| Water | 18.02 | 50 mL | - |

| Hydrochloric Acid (1 M) | - | ~5 mL | - |

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 4,4'-difluorobenzil in 50 mL of 95% ethanol. Gentle warming may be required.

-

Reduction: Cool the solution in an ice-water bath. Add the sodium borohydride portion-wise over 10-15 minutes with stirring.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully add water to the reaction mixture to quench any unreacted sodium borohydride. Acidify the solution to a pH of ~6-7 with 1 M hydrochloric acid.

-

Isolation: The product may precipitate out of the solution upon addition of water. If so, collect the solid by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate.

-

Purification: Dry the collected solid or the organic extracts. Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Chapter 4: Data Presentation and Characterization

The identity and purity of the synthesized 1,2-Di(4-fluorophenyl)ethanol should be confirmed using standard analytical techniques.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets), methine protons (doublet), and hydroxyl protons (broad singlet, exchangeable with D₂O). |

| ¹³C NMR | Aromatic carbons (with C-F coupling), and a signal for the carbinol carbon. |

| IR | A broad O-H stretching band (~3200-3600 cm⁻¹), C-H stretching bands (~2850-3000 cm⁻¹), and C-F stretching bands (~1100-1250 cm⁻¹). [7] |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₂F₂O₂). |

Note: While specific spectral data for 1,2-Di(4-fluorophenyl)ethanol is not readily available in public databases, the expected features can be inferred from analogous structures such as 1-(4-fluorophenyl)ethanol. [8][9][10]

Chapter 5: Safety and Handling

Grignard Reaction:

-

Hazards: Grignard reagents are highly reactive, flammable, and corrosive. The reaction is exothermic and can become vigorous if not controlled. [11][5][12][13]* Precautions: All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous conditions. [14]Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. An ice bath should be readily available to control the reaction temperature.

Sodium Borohydride:

-

Hazards: Sodium borohydride is a flammable solid and is water-reactive, releasing flammable hydrogen gas upon contact with water or acidic solutions. It is also toxic if ingested or absorbed through the skin. [15][16][17][18]* Precautions: Handle in a well-ventilated fume hood. Avoid contact with water and acids. Wear appropriate PPE, including gloves and safety glasses. In case of fire, use a dry chemical extinguisher; do not use water.

References

- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.

- Benchchem (2025). A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde.

- Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.

- Eureka | Patsnap. (n.d.). A kind of preparation method of 4,4'-difluorobenzophenone.

- Google Patents. (n.d.). CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid.

- Google Patents. (n.d.). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.

- ChemRxiv. (n.d.).

- Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.

- MDPI. (n.d.).

- ChemicalBook. (n.d.). 1-(4-Fluorophenyl)ethanol(403-41-8) 1H NMR spectrum.

- Quora. (2022, February 19).

- University of California. (2012, December 14).

- University of California, Santa Barbara. (n.d.). Sodium Borohydride Reduction of Benzoin.

- PubChem. (n.d.). 1-(4-Fluorophenyl)ethanol.

- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.

- University of Rochester, Department of Chemistry. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 4,4'-difluorobenzophenone.

- ResearchGate. (n.d.). Facile reduction of malonate derivatives using NaBH4/Br2: an efficient route to 1,3-diols.

- ResearchGate. (n.d.). Scheme Synthesis of compounds 1-12.

- Carl ROTH. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Science Learning Center. (n.d.).

- YouTube. (2024, June 6). Grignard reaction safety.

- Sigma-Aldrich. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes.

- Sigma-Aldrich. (2025, November 6).

- Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes.

- University of California, Santa Barbara. (n.d.).

- University of Massachusetts Lowell. (n.d.).

- Science Learning Center. (n.d.).

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

- ResearchGate. (n.d.).

- New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY.

- Doc Brown's Chemistry. (n.d.).

- American Chemical Society. (n.d.). Grignard Reaction.

- University of California, Irvine. (n.d.).

- University of California, Irvine. (n.d.).

- Chemguide. (n.d.). interpreting infra-red spectra.

- Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions.

- The Royal Society of Chemistry. (2013, October 10). Hydrogen–fluorine exchange in NaBH4–NaBF4.

- Sigma-Aldrich. (n.d.).

- YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

- University of California, Berkeley. (n.d.). 2,3-a1QUINOLIZINE WITH SODIUM BOROHYDRIDE IN TRIFLUOROACETIC A.

- Google Patents. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Vertellus. (n.d.). Chemoselective and stereoselective reductions with modified borohydride reagents.

- Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy.

Sources

- 1. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 2. A kind of preparation method of 4,4'-difluorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 1-(4-Fluorophenyl)ethanol(403-41-8) 1H NMR spectrum [chemicalbook.com]

- 9. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. quora.com [quora.com]

- 12. dchas.org [dchas.org]

- 13. acs.org [acs.org]

- 14. researchgate.net [researchgate.net]

- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. nj.gov [nj.gov]

Spectroscopic Characterization of 1,2-Di(4-fluorophenyl)ethanol: A Technical Guide

Introduction

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1,2-Di(4-fluorophenyl)ethanol, a diarylethanol derivative, represents a scaffold of significant interest due to the prevalence of the fluorophenyl motif in pharmacologically active compounds and advanced materials. The incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making a thorough understanding of its structural and electronic properties essential.

Molecular Structure and Spectroscopic Overview

The structure of 1,2-Di(4-fluorophenyl)ethanol, presented below, forms the basis for all subsequent spectroscopic interpretation. The molecule's asymmetry around the chiral center (C1) and the presence of two chemically distinct fluorophenyl groups are key features that will manifest in its spectral data.

Figure 1: Chemical structure of 1,2-Di(4-fluorophenyl)ethanol.

This guide will systematically deconstruct the predicted spectroscopic signature of this molecule, offering insights into how each analytical technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,2-Di(4-fluorophenyl)ethanol, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be complex due to the diastereotopic nature of the methylene protons (H-2a and H-2b) and the coupling between protons on the aliphatic chain and the aromatic rings, as well as through-space coupling to the fluorine atoms.

Table 1: Predicted ¹H NMR Data for 1,2-Di(4-fluorophenyl)ethanol (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20-7.30 | m | 4H | Ar-H | Aromatic protons ortho to the CH(OH) group. |

| ~6.95-7.10 | m | 4H | Ar-H | Aromatic protons meta to the CH(OH) group, showing coupling to ¹⁹F. |

| ~4.90 | d | 1H | H-1 | Methine proton, deshielded by the adjacent hydroxyl and aromatic ring. Coupled to the C2 protons. |

| ~3.00 | dd | 1H | H-2a | Methylene proton, diastereotopic. Coupled to H-1 and H-2b. |

| ~2.85 | dd | 1H | H-2b | Methylene proton, diastereotopic. Coupled to H-1 and H-2a. |

| ~2.50 | s (broad) | 1H | OH | Hydroxyl proton, chemical shift is concentration and temperature dependent. |

Causality Behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent dissolving power and relatively clean spectral window. The predicted chemical shifts are based on the known electronic effects of the phenyl and hydroxyl groups, with the fluorine atoms inducing characteristic splitting patterns in the aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the asymmetry, all 14 carbon atoms are expected to be chemically non-equivalent, resulting in 14 distinct signals.

Table 2: Predicted ¹³C NMR Data for 1,2-Di(4-fluorophenyl)ethanol (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 (d, J ≈ 245 Hz) | Ar-C (para) | Carbon directly bonded to fluorine, exhibiting a large one-bond C-F coupling constant. |

| ~140 | Ar-C (ipso) | Quaternary carbon attached to the CH(OH) group. |

| ~135 | Ar-C (ipso) | Quaternary carbon attached to the CH₂ group. |

| ~130 (d, J ≈ 8 Hz) | Ar-C (ortho) | Aromatic carbons ortho to fluorine, showing two-bond C-F coupling. |

| ~128 (d, J ≈ 8 Hz) | Ar-C (ortho) | Aromatic carbons ortho to fluorine, showing two-bond C-F coupling. |

| ~115 (d, J ≈ 21 Hz) | Ar-C (meta) | Aromatic carbons meta to fluorine, showing three-bond C-F coupling. |

| ~75 | C-1 | Carbon bearing the hydroxyl group, deshielded by oxygen. |

| ~45 | C-2 | Methylene carbon. |

Expertise & Experience: The prediction of distinct signals for all carbons is a direct consequence of the molecule's chirality. The characteristic large coupling constant for the carbon directly attached to fluorine is a hallmark of ¹⁹F-¹³C coupling and a key diagnostic feature.

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of 1,2-Di(4-fluorophenyl)ethanol will be dominated by absorptions corresponding to the O-H, C-H, C-O, and C-F bonds, as well as aromatic C=C stretching.

Table 3: Predicted IR Absorption Bands for 1,2-Di(4-fluorophenyl)ethanol

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3400 (broad) | Strong | O-H stretch | Alcohol |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 3000-2850 | Medium | C-H stretch | Aliphatic |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1220 | Strong | C-F stretch | Aryl Fluoride |

| ~1050 | Strong | C-O stretch | Alcohol |

Trustworthiness: The broadness of the O-H stretching band is a characteristic feature resulting from hydrogen bonding. The strong C-F stretching vibration is a reliable indicator of the presence of fluorinated aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and deducing its structure.

Table 4: Predicted Key Mass Spectrometry Fragments for 1,2-Di(4-fluorophenyl)ethanol

| m/z | Fragment Ion | Rationale |

| 236 | [M]⁺ | Molecular ion peak. |

| 218 | [M - H₂O]⁺ | Loss of water from the molecular ion. |

| 123 | [CH(OH)C₆H₄F]⁺ | Cleavage of the C1-C2 bond. |

| 109 | [CH₂C₆H₄F]⁺ | Cleavage of the C1-C2 bond. |

| 95 | [C₆H₄F]⁺ | Loss of the aliphatic chain. |

Authoritative Grounding: The fragmentation pattern is predicted based on the stability of the resulting carbocations. Benzylic cleavage is a common and energetically favorable fragmentation pathway for molecules of this type.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

Synthesis of 1,2-Di(4-fluorophenyl)ethanol

A common route to synthesize 1,2-diarylethanols is through the reduction of the corresponding benzoin derivative.

-

Dissolution: Dissolve 4,4'-difluorobenzoin in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise with stirring.

-

Quenching: After the reaction is complete (monitored by TLC), slowly add water to quench the excess reducing agent.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument Tuning: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR: Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

¹³C NMR: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

IR Data Acquisition (ATR)

-

Background Scan: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample.

MS Data Acquisition (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample using a standard electron ionization (EI) source (70 eV).

-

Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for 1,2-Di(4-fluorophenyl)ethanol. By combining predictive analysis based on fundamental spectroscopic principles with established experimental protocols, researchers can confidently approach the structural elucidation of this and other novel molecules. The detailed interpretation of NMR, IR, and MS data serves as a roadmap for confirming the identity and purity of synthesized compounds, a critical step in the advancement of chemical research and development.

References

Technical Guide: Solubility Profile & Solvent Selection for 1,2-Di(4-fluorophenyl)ethanol

This guide provides an in-depth technical analysis of the solubility profile of 1,2-Di(4-fluorophenyl)ethanol , a critical intermediate in the synthesis of fluorinated pharmaceuticals (e.g., statins, ezetimibe analogs) and functional materials.

Executive Summary

1,2-Di(4-fluorophenyl)ethanol (derived from the reduction of 1,2-bis(4-fluorophenyl)ethanone, CAS 366-68-7) exhibits a solubility profile governed by the competing effects of its lipophilic fluorinated diaryl backbone and its hydrophilic hydroxyl moiety. Understanding this balance is essential for optimizing reaction yields, purification via recrystallization, and formulation in drug delivery systems.

This guide details the physicochemical drivers of its solubility, provides a validated solvent screening protocol, and outlines strategic solvent systems for purification.

Physicochemical Profile & Solubility Logic

To predict and manipulate the solubility of this compound, one must analyze its molecular architecture:

-

Lipophilic Backbone: The 1,2-diaryl ethane skeleton provides significant non-polar surface area. The para-fluorine substitutions further enhance lipophilicity compared to the non-fluorinated parent (1,2-diphenylethanol) due to the low polarizability of the C-F bond.

-

Hydrophilic Handle: The single secondary hydroxyl (-OH) group acts as a hydrogen bond donor and acceptor, providing specific solubility in polar protic and aprotic solvents.

-

The "Fluorine Effect": The introduction of fluorine atoms generally lowers the surface energy of the crystal lattice but increases the hydrophobicity of the molecule. This often results in reduced solubility in water and enhanced solubility in fluorinated or chlorinated solvents.

Predicted Solubility Landscape

Based on the structural properties and synthesis precedents (e.g., Grignard reactions in ether, reductions in THF), the solubility profile is categorized below:

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Polar Aprotic | THF, DMSO, DMF, 2-MeTHF | High | Strong dipole-dipole interactions; disruption of crystal lattice via H-bond acceptance. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the fluorinated aromatic rings; "like dissolves like" for halogenated species. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Temperature Dependent | Moderate solubility at RT; High solubility at reflux. Ideal for recrystallization.[1] |

| Esters/Ethers | Ethyl Acetate, Diethyl Ether, MTBE | Moderate to High | Good general solvation; Ether oxygens accept H-bonds from the hydroxyl group. |

| Non-Polar | Hexanes, Heptane, Toluene | Low | Insufficient polarity to overcome the lattice energy of the hydroxyl-bonded solid. |

| Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates; lack of sufficient H-bonding to solvate the diaryl backbone. |

Experimental Protocols

Protocol A: Standard Solubility Screening

Objective: To determine the saturation limit of 1,2-Di(4-fluorophenyl)ethanol in a target solvent.

Reagents:

-

Analyte: 1,2-Di(4-fluorophenyl)ethanol (Solid)

-

Solvent: HPLC grade (e.g., Methanol, Toluene)

Workflow:

-

Tare: Weigh 10 mg of the solid into a 4 mL borosilicate vial.

-

Titrate: Add solvent in 50 µL increments at 25°C.

-

Agitate: Vortex for 30 seconds after each addition.

-

Observe: Check for dissolution (clear solution) or suspension.

-

Heat (Optional): If insoluble at 25°C, heat to boiling point to assess recrystallization potential.

Protocol B: Purification via Recrystallization

Context: Synthesis often yields the alcohol with side products (e.g., unreacted ketone or halides). Recrystallization exploits the steep solubility curve in alcoholic solvents.

Recommended Solvent System: Ethanol/Water (90:10) or pure Methanol.

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol.

-

Filtration: Filter hot (if necessary) to remove insoluble particulates.[2]

-

Nucleation: Allow the solution to cool slowly to Room Temperature (RT).

-

Seeding: If oiling out occurs (common with fluorinated alcohols), scratch the glass or add a seed crystal.

-

Collection: Cool to 0-4°C, filter the precipitate, and wash with cold Hexane/Ethanol (95:5).

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection during purification and processing.

Caption: Decision matrix for solvent selection based on the physicochemical interaction between the solvent and the fluorinated diaryl alcohol.

Applications & Implications

-

Reaction Medium: For reduction reactions (Ketone

Alcohol), THF or 2-Methyltetrahydrofuran (2-MeTHF) are preferred due to high solubility and stability with hydride reducing agents [1]. -

Extraction: Ethyl Acetate or DCM are optimal for extracting the compound from aqueous workups due to the high partition coefficient (LogP > 3 estimated).

-

Chromatography: A mobile phase of Hexane/Ethyl Acetate (gradient 90:10 to 70:30) is typically effective for silica gel purification, exploiting the moderate polarity of the hydroxyl group.

References

-

BenchChem.[3] (n.d.). 1,2-Bis(4-fluorophenyl)ethanone (CAS 366-68-7).[4][5] Retrieved from

-

PubChem.[5] (n.d.). 1,2-Bis(4-fluorophenyl)ethanone.[4][5][6][7][8] National Library of Medicine. Retrieved from [5]

-

Google Patents. (1989). EP0324347A2 - 3,5-Dihydroxycarboxylic acids and their derivatives. Retrieved from

Sources

- 1. youtube.com [youtube.com]

- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Fluorophenacyl chloride | CAS#:456-04-2 | Chemsrc [chemsrc.com]

- 5. 1,2-Bis(4-fluorophenyl)ethanone|CAS 366-68-7|RUO [benchchem.com]

- 6. Structure-Based Design and Synthesis of Antiparasitic Pyrrolopyrimidines Targeting Pteridine Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Thermal Stability and Decomposition of 1,2-Di(4-fluorophenyl)ethanol

This guide serves as a technical reference for the thermal characterization and degradation mechanisms of 1,2-Di(4-fluorophenyl)ethanol . It is designed for pharmaceutical scientists and process chemists requiring a mechanistic understanding of this compound's stability profile during synthesis, drying, and storage.

Executive Summary

1,2-Di(4-fluorophenyl)ethanol (C₁₄H₁₂F₂O) is a secondary diaryl alcohol often utilized as a synthetic intermediate in the preparation of fluorinated stilbenes or bioactive scaffolds (e.g., estrogen receptor modulators).[1]

Its thermal stability profile is defined by two critical thresholds:

-

Phase Transition: Melting typically occurs in the 60–80°C range (analog-dependent), requiring careful control during drying to avoid sintering.[1]

-

Degradation Onset: Significant thermal decomposition begins >180°C, primarily driven by dehydration to 4,4'-difluorostilbene.[1] This process is acid-catalyzed; trace acidic impurities can lower the onset temperature to <120°C.[1]

Critical Risk: The formation of (E)-4,4'-difluorostilbene is the dominant degradation pathway, which is often irreversible and difficult to separate due to solubility similarities.

Physicochemical Profile & Thermal Properties[1][2][3][4][5][6]

Before initiating stability studies, the baseline physicochemical properties must be established. The presence of the electron-withdrawing fluorine atoms at the para positions increases the acidity of the benzylic protons compared to the non-fluorinated analog, potentially accelerating elimination reactions.

| Property | Value / Characteristic | Relevance to Stability |

| Molecular Formula | C₁₄H₁₂F₂O | MW: 234.24 g/mol |

| Functional Group | Secondary Benzylic Alcohol | Susceptible to dehydration (E1 mechanism) and oxidation.[1] |

| Predicted Melting Point | 65–75°C (Solid) | Caution:[1] Vacuum drying >50°C may cause partial melting or agglomeration.[1] |

| Boiling Point | >300°C (Predicted) | Decomposes before boiling at atmospheric pressure.[1] |

| LogP | ~3.5–4.0 | Lipophilic; degradation products (stilbenes) are even more lipophilic.[1] |

| Thermal Decomposition | T_onset ≈ 200°C (Pure) | Dehydration to alkene + water.[1] |

Decomposition Pathways & Mechanisms[1][2][7][8][9]

Understanding the "why" behind instability is crucial for mitigation.[1] The degradation of 1,2-Di(4-fluorophenyl)ethanol is not random; it follows specific kinetic pathways governed by bond energies and electronic effects.[1]

Pathway A: Thermal Dehydration (Dominant)

Under high heat or acidic conditions, the hydroxyl group is protonated (or activated), leading to the loss of water. The driving force is the formation of the highly conjugated stilbene system.

-

Mechanism: E1 Elimination (via carbocation intermediate) or E2 (concerted).[1]

-

Product: (E)-1,2-bis(4-fluorophenyl)ethene (4,4'-difluorostilbene).[1]

-

Kinetics: First-order decay; rate increases significantly with trace acid (e.g., residual HCl from synthesis).[1]

Pathway B: Oxidative Dehydrogenation (Aerobic)

In the presence of oxygen and heat, the secondary alcohol oxidizes to a ketone.

-

Product: 1,2-bis(4-fluorophenyl)ethanone (a deoxybenzoin derivative).[1]

-

Catalysts: Transition metals (Fe, Cu) or radical initiators.[1]

Pathway C: Radical Cleavage (Pyrolytic)

At extreme temperatures (>350°C), the C-C bond between the benzylic carbons may cleave.[1]

-

Products: 4-fluorobenzaldehyde, 4-fluorotoluene.[1]

Visualization of Degradation Pathways

The following diagram illustrates the competitive pathways.

Caption: Figure 1. Thermal degradation map of 1,2-Di(4-fluorophenyl)ethanol showing dehydration as the primary risk.

Experimental Protocols for Stability Assessment

To validate the stability of your specific lot, follow these self-validating protocols.

Thermal Stress Testing (TGA/DSC)

Objective: Determine the exact onset of decomposition and melting point.[1]

-

Instrument: TGA/DSC (Simultaneous Thermal Analyzer).[1]

-

Sample Mass: 5–10 mg.

-

Pan: Alumina (open) for TGA; Aluminum (crimped with pinhole) for DSC.[1]

-

Purge Gas: Nitrogen (50 mL/min) to isolate thermal effects from oxidation.[1]

-

Ramp Rate: 10°C/min from 25°C to 400°C.[1]

Data Interpretation:

-

Endotherm 1 (~70°C): Melting event.[1] Integration gives Heat of Fusion (

).[1] -

Weight Loss 1 (Onset ~180-220°C): Stepwise loss of ~7.6% mass corresponds to dehydration (MW water = 18; MW parent = 234;

).[1] This confirms the stilbene pathway.[1]

Forced Degradation (HPLC Analysis)

Objective: Quantify degradation rates under accelerated conditions.

-

Preparation: Dissolve compound in Acetonitrile/Water (50:50) at 1 mg/mL.[1]

-

Stress Conditions:

-

Acid: 0.1 N HCl, 60°C, 24 hours.

-

Base: 0.1 N NaOH, 60°C, 24 hours.

-

Oxidative: 3% H₂O₂, RT, 24 hours.

-

Thermal: Solid state, 80°C, 7 days.

-

-

Analysis: Reverse Phase HPLC (C18 Column).

Workflow Diagram:

Caption: Figure 2. Integrated workflow for thermal and chemical stability validation.

Risk Mitigation in Process Scale-up

When scaling up the synthesis or handling of this compound, the following "Senior Scientist" insights apply:

-

Drying Protocol: Never dry this compound >50°C under high vacuum if the moisture content is acidic.[1] The combination of heat + acid traces will catalyze dehydration in the solid state, turning your white powder yellow (formation of conjugated stilbene).

-

Inert Atmosphere: Store under Argon or Nitrogen.[1] While less sensitive to oxidation than aldehydes, the benzylic position is reactive over long-term storage (months).[1]

-

Solvent Selection: Avoid heating in protic solvents with high boiling points (e.g., acidic water/alcohols) for extended periods.[1] Recrystallization should be performed in neutral solvents like Heptane/IPA mixtures.[1]

References

-

Mechanism of Alcohol Dehydration

-

Thermal Analysis of Pharmaceuticals

-

Fluorinated Aromatic Stability

-

Stilbene Formation Kinetics

Sources

- 1. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-(4-Fluorophenyl)ethanol, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

Methodological & Application

Application Notes and Protocols for 1,2-Di(4-fluorophenyl)ethanol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive guide to the application of 1,2-Di(4-fluorophenyl)ethanol as a chiral auxiliary in asymmetric synthesis. It covers the synthesis of the racemic auxiliary, its chiral resolution, and a detailed protocol for its use in a diastereoselective aldol reaction. The rationale behind the design of this auxiliary, particularly the role of the fluorine substituents, is discussed. Furthermore, protocols for the cleavage of the auxiliary and recovery are provided, ensuring a self-validating and practical workflow for the synthesis of enantiomerically enriched compounds.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The auxiliary imparts its chirality to the transition state of the reaction, favoring the formation of one diastereomer over the other.[1] After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled, making the process both efficient and economical.

This guide focuses on the practical application of 1,2-Di(4-fluorophenyl)ethanol, a C2-symmetric diol, as a chiral auxiliary. The presence of the two fluorine atoms on the phenyl rings is believed to influence the electronic properties and conformational rigidity of the auxiliary-substrate conjugate, potentially leading to enhanced diastereoselectivity in certain reactions.

Synthesis and Chiral Resolution of 1,2-Di(4-fluorophenyl)ethanol

The first critical step is the preparation of the chiral auxiliary in its enantiomerically pure form. This is typically achieved through the synthesis of the racemic compound followed by chiral resolution.

Synthesis of Racemic 1,2-Di(4-fluorophenyl)ethanol

A common route to synthesize 1,2-diaryl-1,2-ethanediols involves the pinacol coupling of the corresponding benzaldehyde.

Protocol 1: Synthesis of Racemic 1,2-Di(4-fluorophenyl)ethanol

-

Reaction: Pinacol coupling of 4-fluorobenzaldehyde.

-

Reagents and Materials:

-

4-fluorobenzaldehyde

-

Magnesium turnings

-

Mercuric chloride (HgCl₂) (Caution: Highly Toxic)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer.

-

-

Procedure:

-

Activate magnesium turnings in a round-bottom flask by briefly stirring with a catalytic amount of mercuric chloride in anhydrous THF.

-

Add a solution of 4-fluorobenzaldehyde in anhydrous THF dropwise to the activated magnesium suspension.

-

After the addition is complete, reflux the mixture with stirring for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude racemic 1,2-Di(4-fluorophenyl)ethanol.

-

Purify the crude product by recrystallization or column chromatography.

-

Chiral Resolution of 1,2-Di(4-fluorophenyl)ethanol

Classical resolution via diastereomeric salt formation is a widely used and scalable method for separating enantiomers of alcohols.[2] This involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral carboxylic acid, to form diastereomeric esters that can be separated by crystallization.

Protocol 2: Chiral Resolution using a Chiral Resolving Agent

-

Resolving Agent: A common choice is a readily available and enantiopure carboxylic acid such as O-acetylmandelic acid or a derivative of tartaric acid.

-

Procedure:

-

Dissolve the racemic 1,2-Di(4-fluorophenyl)ethanol in a suitable solvent (e.g., toluene, ethyl acetate).

-

Add a solution of one enantiomer of the chiral resolving agent (e.g., (R)-O-acetylmandelic acid) in the same solvent.

-

Allow the diastereomeric esters to form, often aided by gentle heating.

-

Cool the solution slowly to induce crystallization of one of the diastereomeric esters. The less soluble diastereomer will precipitate out.

-

Separate the crystals by filtration.

-

Hydrolyze the separated diastereomeric ester (e.g., using aqueous NaOH or LiOH) to liberate the enantiopure 1,2-Di(4-fluorophenyl)ethanol and the resolving agent.

-

Extract the enantiopure alcohol and purify. The resolving agent can often be recovered from the aqueous layer.

-

The enantiomeric excess (ee) of the resolved alcohol should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR analysis using a chiral solvating agent.

-

Application in Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for carbon-carbon bond formation, and its asymmetric variant is crucial for the synthesis of polyketide natural products and other chiral building blocks.[3] Here, we detail a protocol for a diastereoselective aldol reaction using (1R,2R)-1,2-Di(4-fluorophenyl)ethanol as the chiral auxiliary.

Attachment of the Chiral Auxiliary

The chiral auxiliary is first attached to a prochiral ketone to form a chiral enolate precursor.

Protocol 3: Preparation of the Chiral Acetal

-

Reaction: Acetalization of a prochiral ketone with (1R,2R)-1,2-Di(4-fluorophenyl)ethanol.

-

Reagents and Materials:

-

Prochiral ketone (e.g., cyclohexanone)

-

(1R,2R)-1,2-Di(4-fluorophenyl)ethanol

-

A Lewis acid catalyst (e.g., BF₃·OEt₂) or a Brønsted acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Dean-Stark apparatus (for azeotropic removal of water)

-

-

Procedure:

-

To a solution of the prochiral ketone and (1R,2R)-1,2-Di(4-fluorophenyl)ethanol in the chosen solvent, add a catalytic amount of the acid catalyst.

-

If using a Dean-Stark apparatus, reflux the mixture to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, quench the reaction with a mild base (e.g., triethylamine, saturated NaHCO₃ solution).

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the resulting chiral acetal by column chromatography.

-

Diastereoselective Aldol Reaction

The chiral acetal is then deprotonated to form a chiral enolate, which reacts with an aldehyde to yield the aldol adduct with high diastereoselectivity.

Protocol 4: Asymmetric Aldol Reaction

-

Reagents and Materials:

-

Chiral acetal from Protocol 3

-

A strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA))

-

Anhydrous THF

-

Aldehyde (e.g., benzaldehyde)

-

Saturated ammonium chloride solution

-

-

Procedure:

-

Prepare a solution of LDA in anhydrous THF at -78 °C.

-

Slowly add a solution of the chiral acetal in anhydrous THF to the LDA solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

-

Add the aldehyde to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for the specified time (typically 1-4 hours), monitoring by TLC.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate to obtain the crude aldol adduct.

-

The diastereomeric ratio (d.r.) of the crude product should be determined by ¹H NMR spectroscopy.

-

Purify the major diastereomer by column chromatography.

-

Cleavage of the Chiral Auxiliary

A crucial step in any chiral auxiliary-based synthesis is the efficient and non-destructive removal of the auxiliary to reveal the desired enantiopure product.

Oxidative Cleavage

For 1,2-diol auxiliaries, oxidative cleavage is a common and effective method. Reagents like lead tetraacetate (Pb(OAc)₄) or sodium periodate (NaIO₄) can be used to cleave the C-C bond of the diol, releasing the desired product.[4][5]

Protocol 5: Oxidative Cleavage with Lead Tetraacetate

-

Caution: Lead compounds are toxic. Handle with appropriate safety precautions.

-

Reagents and Materials:

-

Aldol adduct from Protocol 4

-

Lead tetraacetate (Pb(OAc)₄)

-

Anhydrous solvent (e.g., benzene, dichloromethane)

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

Dissolve the aldol adduct in the anhydrous solvent.

-

Add lead tetraacetate portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture to remove lead salts.

-

Wash the filtrate with saturated sodium bicarbonate solution to remove acetic acid.

-

Dry the organic layer and concentrate to obtain the crude product.

-

Purify the product by column chromatography.

-

Reductive Cleavage

In some cases, reductive cleavage might be preferred to avoid over-oxidation of the product. Strong reducing agents like lithium aluminium hydride (LiAlH₄) can be employed.[6][7]

Protocol 6: Reductive Cleavage with Lithium Aluminium Hydride

-

Caution: LiAlH₄ reacts violently with water. Handle under anhydrous conditions.

-

Reagents and Materials:

-

Aldol adduct from Protocol 4

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous THF or diethyl ether

-

Work-up reagents (e.g., Fieser workup: water, 15% NaOH solution)

-

-

Procedure:

-

Prepare a suspension of LiAlH₄ in anhydrous THF at 0 °C.

-

Slowly add a solution of the aldol adduct in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Cool the reaction back to 0 °C and perform a careful workup (e.g., sequential addition of water, 15% NaOH, and water).

-

Filter the resulting precipitate and wash with an organic solvent.

-

Dry the filtrate and concentrate to obtain the crude product.

-

Purify the product by column chromatography.

-

Data Presentation and Visualization

Table 1: Representative Results for the Asymmetric Aldol Reaction

| Entry | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Benzaldehyde | >95:5 | 85 |

| 2 | Isobutyraldehyde | 90:10 | 78 |

| 3 | Cinnamaldehyde | >95:5 | 82 |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on specific reaction conditions.

Diagram 1: Experimental Workflow for Asymmetric Aldol Synthesis

Caption: Workflow for the synthesis and application of 1,2-Di(4-fluorophenyl)ethanol as a chiral auxiliary.

Diagram 2: Proposed Mechanism of Stereochemical Induction

Caption: Proposed transition state model for the diastereoselective aldol reaction.

Conclusion

1,2-Di(4-fluorophenyl)ethanol serves as a promising chiral auxiliary for asymmetric synthesis. Its straightforward preparation and resolution, coupled with its effective application in diastereoselective reactions such as the aldol reaction, make it a valuable tool for synthetic chemists. The protocols outlined in this document provide a solid foundation for researchers to explore the utility of this auxiliary in their own synthetic endeavors. The ability to cleave and potentially recover the auxiliary adds to the overall efficiency and practicality of this methodology.

References

-

Evans, D. A. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Macmillan Group. [Link]

-

Master Organic Chemistry. (2011). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. [Link]

-

Chemistry LibreTexts. (2020). 14.9: Cleavage of Diols. [Link]

-

Radulović, N. S. (2021). LITHIUM ALUMINUM HYDRIDE REDUCTION OF 1-PHENYLBUTANE-1,3-DIONE, AND ACETYLATION OF THE PRODUCTS: NMR AND GC-MS ANALYSIS. FACTA UNIVERSITATIS. [Link]

-

Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

-

University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

-

Hungarian Journal of Industry and Chemistry. (2022). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 3. Asymmetric solution-phase mixture aldol reaction using oligomeric ethylene glycol tagged chiral oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Note: A Detailed Protocol for the Synthesis of 1,2-Di(4-fluorophenyl)ethanol via the Reduction of 4,4'-Difluorobenzil

Abstract

This application note provides a comprehensive, step-by-step protocol for the chemical reduction of 4,4'-difluorobenzil to 1,2-Di(4-fluorophenyl)ethanol. The synthesis utilizes sodium borohydride as the reducing agent in an ethanolic solution, a method known for its efficiency and selectivity in the reduction of α-diketones to their corresponding diols. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol includes detailed procedural steps, mechanistic insights, safety precautions, and methods for the purification and characterization of the final product, ensuring a reproducible and verifiable synthetic process.

Introduction

The reduction of α-diketones to 1,2-diols is a fundamental transformation in organic synthesis, yielding products that are valuable intermediates in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The resulting diols, with their vicinal hydroxyl groups, offer a versatile platform for further chemical modifications. 1,2-Di(4-fluorophenyl)ethanol, the target molecule of this protocol, is of particular interest due to the presence of fluorine atoms. The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.

This application note details a robust and accessible method for the synthesis of 1,2-Di(4-fluorophenyl)ethanol from 4,4'-difluorobenzil using sodium borohydride (NaBH₄). Sodium borohydride is a mild and selective reducing agent, making it a safer and more convenient alternative to more reactive hydrides like lithium aluminum hydride (LiAlH₄) for this type of transformation.[1] The protocol is designed to be self-validating, with clear instructions for each stage of the process, from reaction setup to product characterization.

Reaction Mechanism and Scientific Rationale

The reduction of the two ketone functionalities in 4,4'-difluorobenzil to hydroxyl groups proceeds via a nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbons.[2] The reaction takes place in a protic solvent, such as ethanol, which serves both to dissolve the reactants and to protonate the resulting alkoxide intermediates to form the final diol product.

The generally accepted mechanism involves the sequential reduction of the two carbonyl groups. The first hydride attack on one of the carbonyl carbons forms an alkoxide intermediate. This is followed by a proton transfer from the ethanol solvent to yield a hydroxyl group. The process is then repeated for the second carbonyl group to afford the final 1,2-diol. The use of ethanol as a solvent is advantageous as it readily protonates the intermediate alkoxides and is relatively unreactive towards sodium borohydride at ambient temperatures.[3]

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Grade/Specification |

| 4,4'-Difluorobenzil | >98% purity |

| Sodium borohydride (NaBH₄) | ≥98% purity |

| Ethanol (EtOH) | Anhydrous or 95% |

| Deionized Water | High purity |

| Hydrochloric Acid (HCl) | 1 M solution |

| Ethyl Acetate (EtOAc) | ACS grade |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Reflux condenser | |

| Ice bath | |

| Buchner funnel and filter paper | |

| Rotary evaporator | |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| NMR Spectrometer | For ¹H and ¹³C NMR |

| FT-IR Spectrometer | |

| Melting point apparatus |

Safety Precautions

-

4,4'-Difluorobenzil: Causes skin and serious eye irritation.[3][4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Sodium borohydride: A water-reactive chemical that releases flammable gases upon contact with water. It is also toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[6][7] Handle under an inert atmosphere if possible, and always in a dry, well-ventilated area away from water and acids. Wear appropriate PPE.

-

Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.

-

Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for the reduction of benzil.[8]

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,4'-difluorobenzil (2.46 g, 10.0 mmol).

-

Add 40 mL of 95% ethanol to the flask. Stir the mixture at room temperature. Note that the 4,4'-difluorobenzil may not fully dissolve at this stage.

Step 2: Reduction

-

While stirring, carefully add sodium borohydride (0.42 g, 11.0 mmol) to the suspension in small portions over 5-10 minutes. An exothermic reaction may be observed.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

Step 3: Quenching and Workup

-

After 1 hour, cool the reaction mixture in an ice bath.

-

Slowly and carefully add 30 mL of deionized water to quench the excess sodium borohydride. Hydrogen gas evolution will be observed.

-

Acidify the mixture to a pH of approximately 2 by the dropwise addition of 1 M hydrochloric acid. This step protonates the alkoxide intermediates and neutralizes any remaining borohydride.

-

Gently heat the mixture to a boil for about 5 minutes to facilitate the hydrolysis of any borate esters.

Step 4: Product Isolation and Purification

-

Allow the mixture to cool to room temperature. A white precipitate of 1,2-Di(4-fluorophenyl)ethanol should form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with two portions of cold deionized water (2 x 15 mL).

-

To further purify the product, recrystallization can be performed from a suitable solvent system, such as an ethanol-water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization of 1,2-Di(4-fluorophenyl)ethanol

The identity and purity of the synthesized 1,2-Di(4-fluorophenyl)ethanol should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | Not available in the provided search results. Analogous non-fluorinated meso-hydrobenzoin melts at 139 °C. |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.43 – 7.29 (m, 4H, Ar-H), 7.12 (t, J = 8.9 Hz, 4H, Ar-H), 5.28 (d, J = 4.3 Hz, 2H, OH), 4.59 – 4.46 (m, 2H, CH-OH). Note: This is an educated prediction based on the spectrum of 1-(4-Fluorophenyl)ethane-1,2-diol and the expected symmetry of the product.[8] |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): 161.24 (d, J = 240.0 Hz), 139.67 (d, J = 2.9 Hz), 128.17 (d, J = 8.0 Hz), 114.50 (d, J = 21.0 Hz), 73.11. Note: This is an educated prediction based on the spectrum of 1-(4-Fluorophenyl)ethane-1,2-diol.[8] |

| IR (KBr) | ν (cm⁻¹): ~3400 (O-H stretch, broad), ~3050 (C-H aromatic), ~1600, ~1500 (C=C aromatic), ~1220 (C-F stretch), ~1090 (C-O stretch). |

Workflow and Mechanism Diagrams

Caption: Experimental workflow for the synthesis of 1,2-Di(4-fluorophenyl)ethanol.

Caption: Simplified mechanism of the reduction of 4,4'-difluorobenzil.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1,2-Di(4-fluorophenyl)ethanol from 4,4'-difluorobenzil using sodium borohydride. The described method is straightforward, employs readily available reagents, and proceeds under mild conditions. By following the outlined steps for reaction, workup, and purification, researchers can obtain the desired product in good yield and purity. The inclusion of expected characterization data, while based on analogous structures due to a lack of direct literature values, provides a strong basis for product verification. This protocol serves as a valuable resource for chemists engaged in the synthesis of fluorinated organic molecules for various applications.

References

-

Department of Chemistry, University of Calgary. Borohydride reduction of a ketone. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 588012, 1,2-Bis(4-chlorophenyl)ethane-1,2-diol. Retrieved February 6, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123072, 4,4'-Difluorobenzil. Retrieved February 6, 2026 from [Link].

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

-

Royal Society of Chemistry. Non-Heme Manganese(II) Complex-Catalysed Oxidative Cleavage of 1,2-Diols via Alcohol-Assisted O2 Activation - Supporting Information. Available at: [Link]

-

University of California. Sodium borohydride - Standard Operating Procedure. Available at: [Link]

-

Reddit. NABH4 reduction with ethanol?. Available at: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4,4'-Difluorobenzil. Available at: [Link]

-

Khan Academy. Preparation of alcohols using NaBH4. Available at: [Link]

Sources

- 1. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 1,2-Bis(4-bromophenyl)ethane-1,2-diol (EVT-14126584) | 24133-54-8 [evitachem.com]

- 3. 1,2-Difluoroethane | C2H4F2 | CID 12223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-BIS(4-METHYLPHENYL)-1,2-DIPHENYL-1,2-ETHANEDIOL(808-12-8) 1H NMR [m.chemicalbook.com]

- 5. 1,2-DIIODOTETRAFLUOROETHANE(354-65-4) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 1,2-Bis(4-chlorophenyl)ethane-1,2-diol | C14H12Cl2O2 | CID 588012 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Furity Synthesis of 1,2-Di(4-fluorophenyl)ethanol via Grignard Coupling

Executive Summary

This application note details the laboratory-scale synthesis of 1,2-bis(4-fluorophenyl)ethanol (CAS: N/A for specific isomer, generic structure relevant to fluorinated scaffolds). The protocol utilizes a Grignard coupling between 4-fluorobenzylmagnesium chloride and 4-fluorobenzaldehyde .

The inclusion of fluorine atoms significantly alters the physicochemical properties of the scaffold, enhancing metabolic stability and lipophilicity—key parameters in medicinal chemistry. This guide prioritizes the suppression of the Wurtz homocoupling side reaction, a notorious failure mode in benzyl Grignard syntheses, by employing a "starve-feed" addition methodology.

Retrosynthetic Logic & Mechanism

The target molecule is a secondary alcohol constructed via the nucleophilic addition of a benzylic Grignard reagent to an aromatic aldehyde.

Reaction Scheme

-

Precursor A: 4-Fluorobenzyl chloride (Electrophile

Nucleophile via Mg insertion). -

Precursor B: 4-Fluorobenzaldehyde (Electrophile).

-

Product: 1,2-Di(4-fluorophenyl)ethanol.

Mechanism: The magnesium inserts into the C-Cl bond of the benzyl halide via a radical mechanism on the metal surface. The resulting organomagnesium species attacks the carbonyl carbon of the aldehyde. The reaction is terminated by acidic hydrolysis.

Critical Pathway Visualization

Caption: Reaction pathway highlighting the critical Wurtz coupling side-reaction risk during Grignard formation.

Safety & Handling (HSE)

| Hazard Class | Specific Risk | Mitigation Strategy |

| Lachrymator | 4-Fluorobenzyl chloride is a potent lachrymator and corrosive.[1] | Handle only in a functioning fume hood. Wear butyl rubber gloves and goggles. |

| Flammability | Diethyl ether/THF are highly flammable; Mg is pyrophoric if finely divided. | Remove all ignition sources.[2][3][4] Use a blast shield during Mg activation. |

| Pressure | Grignard formation is exothermic and can cause solvent runaway. | Use a reflux condenser with active cooling. Ensure system is open to inert gas bubbler (never closed system). |

Materials & Equipment

Reagents

-

Magnesium Turnings (Mg): 1.2 equiv (Excess ensures complete consumption of halide).

-

4-Fluorobenzyl Chloride: 1.0 equiv (Starting material).

-

4-Fluorobenzaldehyde: 0.95 equiv (Limiting reagent to simplify purification).

-

Solvent: Anhydrous Diethyl Ether (

) or THF. Note: -

Iodine (

): Single crystal (Initiator).

Equipment Setup

-

Glassware: 3-neck round bottom flask (RBF), Claisen adapter, pressure-equalizing addition funnel, reflux condenser.

-

Environment: Schlenk line or drying tubes (

) to maintain -

Temperature Control: Ice-water bath and warm water bath.

Experimental Protocol

Phase 1: System Preparation (The Self-Validating Step)

Objective: Ensure anhydrous conditions.[5] Water destroys Grignard reagents immediately.

-

Flame Dry: Assemble glassware and flame dry under vacuum. Backfill with dry Nitrogen (

). Repeat 3x. -

Solvent Check: Verify solvent dryness. If using a solvent still, ensure the benzophenone ketyl indicator is deep blue/purple. If using bottled anhydrous solvents, use a fresh bottle or dry over activated molecular sieves (3Å or 4Å) for 24h.

Phase 2: Preparation of 4-Fluorobenzylmagnesium Chloride

Objective: Form the nucleophile while suppressing homocoupling.

-

Mg Activation: Place Mg turnings (1.2 equiv, 29 mg/mmol) and a magnetic stir bar in the 3-neck RBF. Add a single crystal of iodine. Gently heat with a heat gun until iodine vaporizes (purple haze), activating the Mg surface.

-

Solvent Charge: Add enough anhydrous

to just cover the Mg turnings. -

Initiation: Prepare a solution of 4-fluorobenzyl chloride (1.0 equiv) in anhydrous

(concentration ~1.0 M) in the addition funnel.-

Step: Add 5-10% of this solution to the Mg.

-

Validation: Watch for turbidity, bubbling, or disappearance of the iodine color. This indicates initiation.[5] If no reaction after 5 mins, gently warm.

-

-

Starve-Feed Addition (Crucial): Once initiated, dilute the reaction mixture with more ether. Begin dropwise addition of the remaining benzyl chloride solution.

-

Rate: 1 drop per second.

-

Temperature: Maintain a gentle reflux via the exotherm. If the reaction becomes too vigorous, cool briefly with an ice bath, but do not stop the reflux.

-

Why? Keeping the concentration of unreacted alkyl halide low relative to Mg prevents the Grignard reagent from reacting with the starting halide (Wurtz coupling).

-

-

Digestion: After addition is complete, reflux gently for 20 minutes. The solution should be dark gray/cloudy.

Phase 3: Coupling with 4-Fluorobenzaldehyde

-

Cooling: Cool the Grignard solution to 0°C using an ice bath.

-

Aldehyde Addition: Dissolve 4-fluorobenzaldehyde (0.95 equiv) in anhydrous

(1:1 v/v). Add this solution dropwise to the Grignard reagent over 30 minutes.-

Observation: A gummy precipitate (magnesium alkoxide) may form. Ensure vigorous stirring.

-

-

Equilibration: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1-2 hours.

-

Validation (TLC): Check reaction progress by TLC (Silica, 20% EtOAc/Hexanes). The aldehyde spot should disappear.

-

Phase 4: Workup & Purification[7]

-

Quench: Cool to 0°C. Slowly add saturated aqueous Ammonium Chloride (

) solution.-

Caution: Exothermic![6] Add dropwise until bubbling ceases.

-

-

Extraction: Transfer to a separatory funnel. Separate layers. Extract the aqueous layer 2x with

or EtOAc. -

Wash: Combine organics and wash with Brine (

). -

Dry & Concentrate: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap). -

Purification:

-

The crude material is likely a solid.

-

Recrystallization: Dissolve in hot hexanes (with a minimal amount of EtOAc if needed). Cool slowly to 4°C.

-

Alternative: Flash Column Chromatography (Gradient: 0%

20% EtOAc in Hexanes).

-

Analytical Data & Characterization

| Parameter | Expected Value | Notes |

| Physical State | White to off-white solid | |

| Melting Point | 90–110°C (Estimated) | Range depends on purity/isomer ratio if applicable. |

| Benzylic protons adjacent to chiral center. | ||

| Methine proton at the alcohol center. | ||

| Characteristic aromatic region for 4-F substituted rings. | ||

| IR Spectroscopy | ~3300-3400 | O-H stretch. |

Troubleshooting Guide

| Issue | Diagnosis | Solution |

| Reaction won't start | Mg surface passivated or wet solvent. | Add a drop of 1,2-dibromoethane (entrainment method) or sonicate. Ensure solvents are <50 ppm water. |

| Low Yield / White Precipitate | Wurtz coupling dimer formation ( | Addition of halide was too fast or concentration too high. Use "Starve-Feed" method next time. |

| Product is an oil, not solid | Residual solvent or impurities. | High-vacuum drying for 12h. Attempt recrystallization with pentane/ether at -20°C. |

Process Workflow Diagram

Caption: Step-by-step workflow for the Grignard synthesis, emphasizing the initiation checkpoint.

References

-

Grignard Reagent Preparation & Wurtz Coupling

-

Safety of Fluorobenzyl Chlorides

-

General Grignard Protocols

-

Synthesis of Fluorinated Alcohols

- Title: Synthesis of 1-(4-fluorophenyl)

- Source: PubChem Compound Summary.

-

URL:[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]

- 8. lobachemie.com [lobachemie.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. 3-FLUOROBENZYLMAGNESIUM CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. CN109928987A - The method for preparing o-chlorobenzyl magnesium chloride class compound - Google Patents [patents.google.com]

- 16. minio.scielo.br [minio.scielo.br]

- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 18. reddit.com [reddit.com]

use of 1,2-Di(4-fluorophenyl)ethanol as a building block in organic synthesis

Application Note: 1,2-Di(4-fluorophenyl)ethanol in Advanced Organic Synthesis

Executive Summary

1,2-Di(4-fluorophenyl)ethanol (CAS: 403-41-8 for the general class; specific isomer CAS varies) is a high-value fluorinated scaffold bridging the gap between materials science and pharmaceutical chemistry.[1] Structurally, it consists of a hydroxy-ethylene bridge connecting two para-fluorophenyl rings.[1] This specific architecture is critical for two reasons:

-

Bioisosterism: The 4,4'-difluoro motif mimics the steric demand of non-fluorinated analogues while significantly enhancing metabolic stability (blocking P450 oxidation at the para positions) and lipophilicity.[1]

-

Electronic Modulation: In materials science, the electron-withdrawing fluorine atoms tune the HOMO-LUMO gap of derived stilbenes, essential for Liquid Crystal (LC) and Organic Light-Emitting Diode (OLED) applications.[1]

This guide outlines the synthesis of this core building block and its two primary divergent applications: Dehydration to 4,4'-Difluorostilbene (Materials Track) and Oxidation to 4,4'-Difluorobenzil (Pharma Track).[1]

Part 1: Synthesis of the Scaffold

Before utilizing the building block, its synthesis must be established with high fidelity.[1] The most robust route employs a Grignard addition, ensuring correct carbon framework assembly.[1]

Protocol A: Grignard Synthesis of 1,2-Di(4-fluorophenyl)ethanol

Mechanism: Nucleophilic addition of 4-fluorobenzylmagnesium chloride to 4-fluorobenzaldehyde.[1]

Reagents:

-

4-Fluorobenzyl chloride (Start Material A)[1]

-

4-Fluorobenzaldehyde (Start Material B)[1]

-

Magnesium turnings (activated)[1]

-

Diethyl ether or THF (anhydrous)[1]

Step-by-Step Methodology:

-

Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with a crystal of iodine.

-

Grignard Formation: Add 4-Fluorobenzyl chloride (1.0 eq) in anhydrous ether dropwise. Maintain a gentle reflux to form 4-fluorobenzylmagnesium chloride.[1]

-

Critical Checkpoint: Ensure complete consumption of the alkyl halide to prevent Wurtz coupling side-products (1,2-bis(4-fluorophenyl)ethane).

-

-

Addition: Cool the Grignard solution to 0°C. Add 4-Fluorobenzaldehyde (0.95 eq) dropwise over 30 minutes. The slight excess of Grignard ensures full conversion of the aldehyde.[1]

-

Quench & Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.[1]

-

Purification: Recrystallize from Hexane/EtOAc (10:1) to yield white needles.[1]

Yield Expectation: 85-92% Purity: >98% (HPLC)

Part 2: Application Track A – Materials Science (Stilbenes)

The dehydration of 1,2-Di(4-fluorophenyl)ethanol yields 4,4'-Difluorostilbene , a critical mesogen for liquid crystals and a monomer for conducting polymers.[1]

Protocol B: Acid-Catalyzed Dehydration

Rationale: The elimination of water proceeds via an E1 mechanism.[1] The carbocation intermediate is stabilized by the benzylic position, though the fluorine atoms slightly destabilize it inductively, requiring forcing conditions (reflux).

Reagents:

-

p-Toluenesulfonic acid (pTsOH) monohydrate (5 mol%)[1]

Methodology:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and condenser.

-

Reaction: Dissolve the alcohol in Toluene (0.5 M). Add pTsOH.[1]

-

Reflux: Heat to reflux (110°C). Monitor water collection in the Dean-Stark trap. Reaction is typically complete in 2-4 hours.[1]

-

Workup: Cool to RT. Wash with NaHCO₃ (sat) to remove acid catalyst.[1][4]

-

Isolation: Evaporate solvent. The trans-stilbene usually precipitates upon cooling or addition of cold methanol.[1]

Data Summary:

| Parameter | Value | Note |

| Target Product | 4,4'-Difluorostilbene | Trans-isomer dominant (>95%) |

| Appearance | Crystalline Solid | Fluorescent under UV |

| Melting Point | 124-126°C | Sharp melting point indicates high purity |

| Application | Liquid Crystals, OLEDs | Precursor to poly(arylene vinylene)s |

Part 3: Application Track B – Pharmaceutical Intermediates (Diketones)[1]

Oxidation of the secondary alcohol yields 1,2-bis(4-fluorophenyl)ethane-1,2-dione (4,4'-Difluorobenzil) .[1] This 1,2-diketone is a versatile electrophile for synthesizing heterocycles like quinoxalines (kinase inhibitors) and imidazoles.[1]

Protocol C: Green Oxidation via Cu(II)

Rationale: While Swern oxidation is effective, a copper-catalyzed aerobic oxidation is preferred for scale-up due to lower toxicity and cost.[1]

Reagents:

Methodology:

-

Reaction: Dissolve starting material in AcOH/Water. Add Cu(OAc)₂ and NH₄NO₃.[1]

-

Heating: Heat to 90°C under an air atmosphere (or O₂ balloon for faster kinetics).[1]

-

Mechanism: The alcohol is oxidized to the ketone (deoxybenzoin intermediate), which is further oxidized at the benzylic methylene to the diketone via the copper cycle.[1]

-

Monitoring: TLC will show the disappearance of the alcohol (Rf ~0.[1]3) and appearance of the bright yellow diketone (Rf ~0.7 in Hex/EtOAc 4:1).[1]

-

Purification: Pour into ice water. The yellow solid precipitates.[1][5] Filter and wash with water.[1]

Downstream Utility (Quinoxaline Synthesis): Condensation of 4,4'-Difluorobenzil with 1,2-phenylenediamine yields 2,3-bis(4-fluorophenyl)quinoxaline .[1]

-

Significance: Fluorinated quinoxalines are privileged structures in oncology (e.g., VEGFR inhibitors).[1]

Part 4: Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways from the central building block.

Caption: Divergent synthetic pathways for 1,2-Di(4-fluorophenyl)ethanol, leading to functional materials (green track) and bioactive heterocycles (red track).[1]

Part 5: Strategic Context & Troubleshooting

Why Fluorine?

In the context of HMG-CoA Reductase Inhibitors (Statins) and SERMs (Selective Estrogen Receptor Modulators) , the 4-fluorophenyl moiety is ubiquitous.[1]

-

Metabolic Blockade: The C-F bond (116 kcal/mol) is stronger than the C-H bond, preventing hydroxylation at the para-position, a common metabolic clearance pathway for phenyl rings.[1]

-

Lipophilicity: Fluorination increases logP, improving membrane permeability for intracellular targets.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Grignard | Moisture in solvent | Use freshly distilled THF/Ether over Na/Benzophenone.[1] |

| Wurtz Coupling (Dimer) | Overheating during Grignard formation | Keep temperature <40°C; add halide slowly.[1] |

| Incomplete Dehydration | Water accumulation | Ensure Dean-Stark trap is functioning; add fresh pTsOH.[1] |

| Mixed Isomers (Stilbene) | Cis/Trans mixture | Reflux with catalytic Iodine (I₂) in heptane to isomerize cis to thermodynamic trans. |

References

-

European Patent Office. (1989).[1] EP0324347A2 - 3,5-Dihydroxycarboxylic acids and their derivatives, process for their preparation, their use as medicines.[1] (Describes the synthesis of 1,2-di(4-fluorophenyl)ethanol as a statin intermediate). Link

-

BenchChem. (2025).[1][4] Catalytic Hydrogenation and Reactivity of 4-Fluorobenzaldehyde.[1] (Provides foundational data on the reactivity of the aldehyde precursor). Link[1]

-

PubChem. (2025).[1][6] Compound Summary: 1-(4-Fluorophenyl)ethanol and derivatives.[1][3][5] (Structural data and physical properties).[1][5][7] Link[1]

-

MDPI. (2023).[1] Ethanol Dehydration Pathways: Selectivity Control.[1][7] (General mechanisms for alcohol dehydration applicable to this scaffold). Link[1]

Sources

- 1. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0324347A2 - 3,5-Dihydroxycarboxylic acids and their derivatives, process for their preparation, their use as medicines, pharmaceutical compositions and intermediates - Google Patents [patents.google.com]

- 3. CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,1-Bis(3-fluorophenyl)ethanol | C14H12F2O | CID 54919004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Advanced Crystallization Protocol for 1,2-Di(4-fluorophenyl)ethanol

Executive Summary & Application Context